
N-methyloxane-3-carboxamide
Descripción general
Descripción
“N-methyloxane-3-carboxamide” is a chemical compound with the CAS Number: 1339888-97-9 . It has a molecular weight of 143.19 and its IUPAC name is N-methyltetrahydro-2H-pyran-3-carboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
Iridium-Catalyzed Synthesis : A study by Motoyama et al. (2009) demonstrated an efficient synthesis of aldenamines from carboxamides using iridium-catalyzed silane-reduction/dehydration, suggesting potential applications in organic synthesis and pharmaceuticals (Motoyama et al., 2009).
Palladium-Catalyzed Aminocarbonylation : Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of iodoheteroaromatics to synthesize N-substituted nicotinamide compounds, which are of potential biological importance (Takács et al., 2007).
Fluorescence Quenching Studies
- Quenching of ENCDTTC Fluorescence : Patil et al. (2013) investigated the fluorescence quenching of a specific carboxamide by aniline and carbon tetrachloride in various organic solvents, contributing to the understanding of quenching mechanisms in chemical sensing (Patil et al., 2013).
Antifungal and Antibacterial Applications
Synthesis of Antifungal Carboxamides : Dekeyser and Davis (1998) synthesized N-aryl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamides as potential fungicides, demonstrating the potential of carboxamide derivatives in agricultural applications (Dekeyser & Davis, 1998).
Antimicrobial Pyrazolyl-1-carboxamide Derivatives : Sharshira and Hamada (2011) developed pyrazole-1-carboxamides with antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Catalysis and Synthesis
Platinum-Catalyzed Hydroamination : Wang and Widenhoefer (2004) reported on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, highlighting their utility in organic synthesis (Wang & Widenhoefer, 2004).
Bismuth-Catalyzed Hydroamination : Qin et al. (2006) explored the bismuth-catalyzed hydroamination of 1,3-dienes with carboxamides, presenting a novel approach in catalytic hydroamination (Qin et al., 2006).
Safety and Hazards
The safety information for “N-methyloxane-3-carboxamide” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the substance safely.
Propiedades
IUPAC Name |
N-methyloxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREVFVTWVYIPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



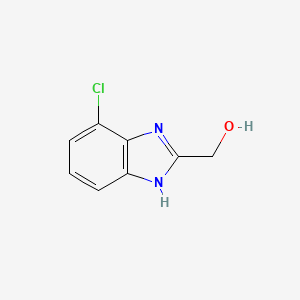
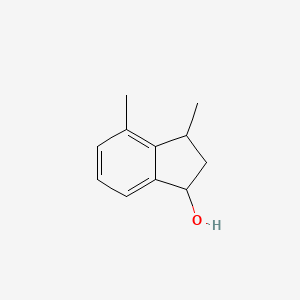
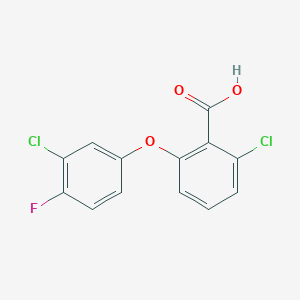
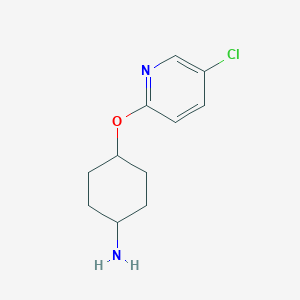


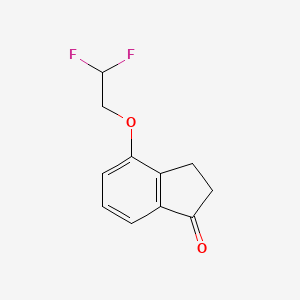
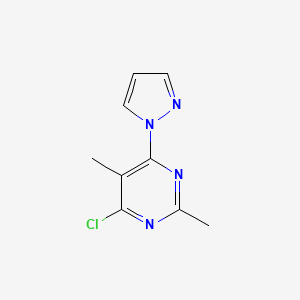
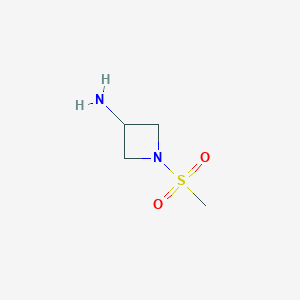
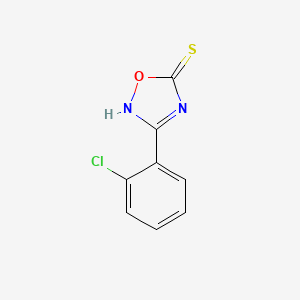


![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)